Cas no 854626-79-2 ((4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin)

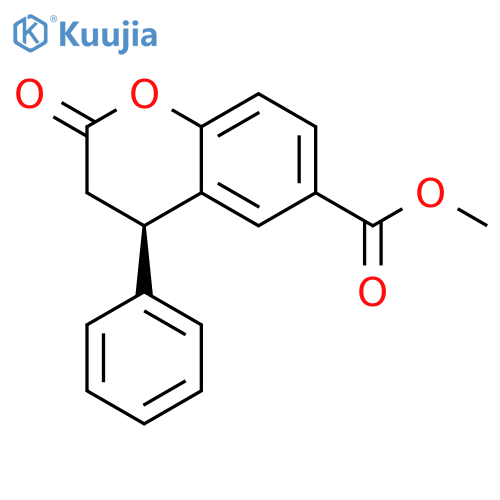

854626-79-2 structure

商品名:(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin

CAS番号:854626-79-2

MF:C17H14O4

メガワット:282.290665149689

MDL:MFCD16090002

CID:4551807

(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin 化学的及び物理的性質

名前と識別子

-

- (4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin

- KJRRDCSIUBYJLB-CYBMUJFWSA-N

- Methyl (R)-2-oxo-4-phenylchromane-6-carboxylate

-

- MDL: MFCD16090002

- インチ: 1S/C17H14O4/c1-20-17(19)12-7-8-15-14(9-12)13(10-16(18)21-15)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3/t13-/m1/s1

- InChIKey: KJRRDCSIUBYJLB-CYBMUJFWSA-N

- ほほえんだ: C1(=O)OC2=CC=C(C(OC)=O)C=C2[C@@H](C2=CC=CC=C2)C1

(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A964797-1g |

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |

854626-79-2 | 97% | 1g |

$350.0 | 2024-04-17 | |

| Key Organics Ltd | SS-3272-1MG |

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |

854626-79-2 | >90% | 1mg |

£37.00 | 2023-09-07 | |

| Key Organics Ltd | SS-3272-10MG |

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |

854626-79-2 | >90% | 10mg |

£63.00 | 2023-09-07 | |

| Key Organics Ltd | SS-3272-20MG |

methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |

854626-79-2 | >90% | 20mg |

£76.00 | 2023-03-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00937078-1g |

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate |

854626-79-2 | 97% | 1g |

¥2401.0 | 2024-04-18 | |

| AN HUI ZE SHENG Technology Co., Ltd. | M261605-10mg |

(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin |

854626-79-2 | 10mg |

¥2220.00 | 2023-09-15 | ||

| AN HUI ZE SHENG Technology Co., Ltd. | M261605-100mg |

(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin |

854626-79-2 | 100mg |

¥17760.00 | 2023-09-15 | ||

| abcr | AB347208-100mg |

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate; . |

854626-79-2 | 100mg |

€208.80 | 2024-06-08 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1615475-1g |

Methyl (R)-2-oxo-4-phenylchromane-6-carboxylate |

854626-79-2 | 98% | 1g |

¥3185.00 | 2024-07-28 | |

| abcr | AB347208-100 mg |

Methyl (4R)-2-oxo-4-phenyl-3,4-dihydro-2H-chromene-6-carboxylate; . |

854626-79-2 | 100 mg |

€208.80 | 2023-07-19 |

(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

3. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

5. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

854626-79-2 ((4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:854626-79-2)(4R)-6-Methoxycarbonyl-4-phenyl-3,4-dihydrocoumarin

清らかである:99%

はかる:1g

価格 ($):315.0